Degarelix Acetate

Description

Evolution of Gonadotropin-Releasing Hormone (GnRH) Antagonists in Oncology

The journey of managing advanced prostate cancer has been intrinsically linked to the modulation of the hypothalamic-pituitary-gonadal axis. Initially, therapeutic strategies focused on androgen deprivation through surgical castration or the use of estrogens. researchgate.net A significant leap forward came with the development of Gonadotropin-Releasing Hormone (GnRH) agonists, such as leuprolide, goserelin (B1671991), and buserelin. researchgate.netnih.gov These synthetic analogs work by initially stimulating the pituitary gland's GnRH receptors, leading to a temporary surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone (B1683101). researchgate.netpatsnap.com This "flare" effect was a notable clinical challenge. However, continuous administration of GnRH agonists ultimately leads to the desensitization and downregulation of the receptors, causing a profound suppression of testosterone production. researchgate.net

The quest for a more direct and rapid method of androgen deprivation, without the initial testosterone surge, led to the development of GnRH antagonists. researchgate.netnih.gov These agents competitively and reversibly bind to GnRH receptors in the pituitary gland, immediately blocking the release of LH and FSH. patsnap.comwikipedia.orgeuropa.eu The first generation of GnRH antagonists, such as cetrorelix (B55110) and abarelix, validated this mechanism. nih.govmdpi.com Abarelix was the first GnRH antagonist approved for advanced prostate cancer in 2003, demonstrating a faster reduction in testosterone compared to agonists, without the flare effect. mdpi.com However, challenges related to histamine (B1213489) release and associated allergic reactions limited their widespread clinical use. nih.govmdpi.com

This paved the way for third-generation GnRH antagonists, with Degarelix (B1662521) being a prominent example. nih.gov Approved by the FDA in 2008, degarelix was developed with modifications to its peptide structure that greatly reduced histamine-releasing properties compared to its predecessors. nih.govdrugbank.comdrugbank.com Its development marked a pivotal point in providing a GnRH antagonist with a more favorable profile for long-term use in oncology. nih.govmdpi.com More recently, the landscape has continued to evolve with the introduction of other antagonists, including the oral medication relugolix, further expanding the research and clinical options for androgen deprivation therapy. nih.govdovepress.com

Academic Significance of Degarelix Acetate (B1210297) Hydrate (B1144303) in Androgen Deprivation Therapy

The academic significance of Degarelix acetate hydrate lies in its distinct mechanism of action and its well-documented clinical effects in androgen deprivation therapy (ADT). As a GnRH antagonist, it offers an immediate onset of action by directly blocking GnRH receptors. wikipedia.orgmedsinfo.com.au This mechanism prevents the initial testosterone surge, a clinically relevant advantage over GnRH agonists, especially in patients with advanced disease where a flare could exacerbate symptoms. patsnap.comnih.goveuropa.eu

Numerous academic and clinical studies have focused on quantifying the speed and depth of testosterone suppression achieved with degarelix. Research has consistently shown that degarelix achieves medical castration levels (testosterone ≤ 0.5 ng/mL) significantly faster than GnRH agonists like leuprolide.

Key Research Findings on Testosterone Suppression:

Within three days of administration, 96% of patients treated with degarelix reached medical castration levels, compared to 0% in the leuprolide group. europa.eunih.goveuropa.eu

By day 28, 100% of patients on degarelix had achieved castration, a level also reached by the leuprolide group by that time. europa.eumedsinfo.com.au

Long-term studies have demonstrated that degarelix maintains sustained testosterone suppression in 97% of patients for at least one year. medsinfo.com.aueuropa.eu

This rapid suppression of testosterone leads to a correspondingly faster decline in prostate-specific antigen (PSA) levels, a key biomarker in prostate cancer management. nih.govnih.gov

Table 1: Comparative Efficacy of Degarelix vs. Leuprolide in Early Treatment Phase

| Time Point | Metric | Degarelix | Leuprolide | Reference |

|---|---|---|---|---|

| Day 3 | Patients at Castration Level (T ≤0.5 ng/mL) | 96% | 0% | europa.eu |

| Day 14 | Patients at Castration Level (T ≤0.5 ng/mL) | 100% | 18% | europa.eu |

| Day 14 | Median PSA Reduction | 64% | 18% | nih.gov |

| Day 28 | Patients at Castration Level (T ≤0.5 ng/mL) | 100% | 100% | europa.eu |

| Day 28 | Median PSA Reduction | 85% | 68% | nih.gov |

Beyond testosterone and PSA, research has also explored the effect of degarelix on other hormones like FSH. Unlike GnRH agonists which can cause an initial FSH surge, degarelix leads to a prompt and sustained suppression of FSH levels. nih.gov This has academic interest as some studies suggest FSH may play a role in prostate cancer cell growth. mdpi.com

Current Research Paradigms and Unaddressed Questions Pertaining to this compound Hydrate

Current academic inquiry into this compound hydrate is multifaceted, with a significant focus on its comparative effects beyond simple testosterone suppression. A major research paradigm has been the investigation of the cardiovascular implications of different types of ADT. nih.govascopubs.org

Cardiovascular Safety Research: Secondary analyses of multiple clinical trials suggested that GnRH antagonists like degarelix might be associated with a lower risk of cardiovascular events compared to GnRH agonists in patients with pre-existing cardiovascular disease. nih.govascopubs.org This hypothesis led to the initiation of the PRONOUNCE trial, a prospective, randomized study specifically designed to compare the cardiovascular safety of degarelix versus leuprolide in men with prostate cancer and established cardiovascular disease. tctmd.comahajournals.org However, the trial was terminated prematurely due to slow enrollment and a lower-than-expected event rate. tctmd.comahajournals.org The results were ultimately inconclusive, showing no statistically significant difference in the risk of major adverse cardiovascular events between the two treatments. nih.govahajournals.org This leaves the question of a potential cardiovascular advantage for degarelix as a significant unaddressed issue requiring further investigation. tctmd.com

Table 2: Cardiovascular Event Data from Comparative Studies

| Study | Comparison | Key Finding | Hazard Ratio (HR) (Degarelix vs. Leuprolide) | Reference |

|---|---|---|---|---|

| PRONOUNCE Trial | Major Adverse Cardiovascular Events (MACE) | No significant difference observed (Trial terminated early) | 1.28 (95% CI, 0.59–2.79) | ahajournals.org |

| Real-world Cohort Study (Emulating PRONOUNCE) | Major Adverse Cardiovascular Events (MACE) | No significant difference observed | 1.18 (95% CI, 0.86-1.61) | nih.gov |

| Retrospective Analysis (CS37 Trial) | Subsequent CV event in patients with pre-existing CVD | Lower risk suggested for degarelix (p=0.054) | 0.22 (95% CI, 0.05–1.03) | ascopubs.org |

Other areas of ongoing research include:

Neoadjuvant Therapy: Studies are evaluating the effect of degarelix when used before other treatments like radiation therapy to determine its impact on intratumoral hormone levels and gene expression. dovepress.comclinicaltrials.gov

Effects on Bone Metabolism: Research has investigated the impact of degarelix on markers of bone turnover, such as bone serum alkaline phosphatase, suggesting potential differences compared to GnRH agonists. nih.gov

Direct Cellular Effects: In vitro studies have explored whether degarelix has direct effects on prostate cell growth and apoptosis, independent of its testosterone-lowering action. medchemexpress.com For instance, research showed it reduced cell viability in several prostate cell lines, with the exception of PC-3 cells, and induced apoptosis. medchemexpress.com

Unaddressed questions for the academic community include clarifying the definitive cardiovascular safety profile, understanding the long-term clinical relevance of its distinct effects on FSH and bone markers, and optimizing its role in combination and neoadjuvant therapy regimens. tctmd.comsemanticscholar.org123library.org

Structure

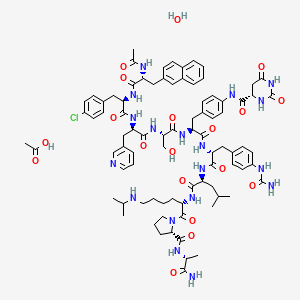

2D Structure

Properties

IUPAC Name |

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H103ClN18O16.C2H4O2/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52;1-2(3)4/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117);1H3,(H,3,4)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTFSFUMNFDPLH-KYMMNHPFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H107ClN18O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027699 | |

| Record name | Degarelix acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1692.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934016-19-0, 934246-14-7 | |

| Record name | Degarelix acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934016190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Degarelix acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 934246-14-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEGARELIX ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXT215F4ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Degarelix Acetate Hydrate Action

Gonadotropin-Releasing Hormone Receptor Antagonism

Degarelix (B1662521) functions by directly blocking GnRH receptors in the pituitary gland. patsnap.comnih.gov This action prevents the endogenous GnRH from stimulating the gland, thereby inhibiting the synthesis and release of key reproductive hormones. drugbank.comwikipedia.org

Competitive and Reversible Binding to Pituitary GnRH Receptors

Degarelix is a synthetic decapeptide derivative that acts as a competitive and reversible antagonist at the pituitary GnRH receptors. nih.govovid.comcancer-research-network.com It binds with high affinity to these receptors, effectively blocking the action of natural GnRH. patsnap.comurology-textbook.com This blockade prevents the signal transduction that leads to the secretion of gonadotropins. patsnap.com Preclinical studies in animal models have demonstrated that this binding is dose-dependent and reversible, allowing for the suppression of the pituitary-gonadal axis to be modulated. nih.govdoi.org

Consequent Reduction of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Secretion

By blocking GnRH receptors, degarelix causes an immediate and profound reduction in the secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. drugbank.comwikipedia.orgyoutube.com This suppression is a direct consequence of the receptor antagonism. nih.govnih.gov Within hours to a few days of administration, LH and FSH levels drop significantly. nih.gov Specifically, LH concentrations can be reduced by 51-84% within 8-24 hours after the initial dose. nih.gov Degarelix also demonstrates a more sustained suppression of FSH compared to GnRH agonists. nih.govprostatecancerfree.org While GnRH agonists only partially suppress FSH over time, degarelix maintains a significant and lasting reduction. nih.govprostatecancerfree.org

Absence of Initial Gonadotropin Surge Phenomena

A key distinguishing feature of degarelix is its ability to suppress gonadotropins without an initial surge. nih.govpatsnap.com Unlike GnRH agonists, which initially stimulate the pituitary and cause a temporary increase in LH, FSH, and consequently testosterone (B1683101) (a phenomenon known as "testosterone flare" or "clinical flare"), degarelix's antagonistic action prevents this initial stimulation. patsnap.comnih.govovid.com This direct blockade avoids the risk of exacerbating symptoms that can be caused by the testosterone surge associated with agonist therapy. nih.govnih.gov This makes it a preferred option where a rapid reduction in testosterone is crucial and the risks of a flare are a concern. patsnap.com

Androgen Axis Modulation and Suppression

The primary therapeutic effect of degarelix is the rapid and sustained suppression of the male androgen axis, directly stemming from its action on the pituitary gland.

Mechanism of Testosterone Level Reduction

The reduction in testosterone levels is a direct downstream effect of the suppression of LH secretion. drugbank.comwikipedia.orgyoutube.com LH is the primary signal from the pituitary gland that stimulates the Leydig cells in the testes to produce and secrete testosterone. patsnap.comnih.gov By inhibiting LH release, degarelix effectively shuts down this signal, leading to a rapid and profound decrease in testicular testosterone production. nih.govnih.gov This results in circulating testosterone levels falling to castrate levels (≤ 0.5 ng/mL), typically within three days of administration for over 96% of patients. nih.govnih.gov

| Time After Initial Dose | Hormonal Effect | Percentage Reduction / Level Achieved |

|---|---|---|

| 8-24 hours | LH Concentration Reduction | 51-84% |

| Day 1 | FSH Serum Reduction | ~80% |

| By Day 3 | Testosterone Suppression | >96% of patients achieve castrate levels (≤ 0.5 ng/mL) |

| 1 Year | Sustained FSH Reduction | ~89% below baseline |

Impact on Dihydrotestosterone (B1667394) (DHT) Serum Concentrations

Dihydrotestosterone (DHT) is a potent androgen derived from testosterone through the action of the enzyme 5α-reductase. As the production of testosterone is the rate-limiting step for the synthesis of DHT, the profound suppression of testosterone by degarelix also leads to a corresponding significant reduction in serum DHT concentrations. nih.govlarvol.com

Direct Cellular Effects of Degarelix Acetate (B1210297) Hydrate (B1144303)

Studies have demonstrated that degarelix acetate hydrate imparts direct effects on various prostate cell lines, influencing their viability, proliferation, and survival pathways. These actions are independent of the systemic reduction in testosterone levels.

Inhibition of Prostate Cell Line Viability and Proliferation

Degarelix has been shown to directly inhibit the viability and proliferation of a range of human prostate cell lines. Research indicates that this inhibitory effect is observed in normal prostate myofibroblast (WPMY-1) and epithelial (WPE1-NA22) cells, as well as in benign prostatic hyperplasia (BPH-1) and androgen-dependent prostate cancer cells (LNCaP and VCaP). plos.org Notably, the androgen-independent PC-3 cell line appears to be an exception, showing no significant reduction in viability upon degarelix treatment. plos.org

The inhibitory effects of degarelix on cell viability are dose-dependent. For instance, in one study, treatment with degarelix for 72 hours led to a significant decrease in the viability of several prostate cell lines.

Effect of Degarelix on Prostate Cell Line Viability after 72 Hours

| Cell Line | Description | Degarelix Concentration (µM) | Cell Viability (% of Control) |

|---|---|---|---|

| WPMY-1 | Normal Prostate Myofibroblast | 10 | ~60% |

| WPE1-NA22 | Normal Prostate Epithelial | 10 | ~70% |

| BPH-1 | Benign Prostatic Hyperplasia | 10 | ~65% |

| LNCaP | Androgen-Dependent Prostate Cancer | 10 | ~75% |

| VCaP | Androgen-Dependent Prostate Cancer | 10 | Decreased |

Data compiled from studies investigating the direct effect of degarelix on the viability of various prostate cell lines as measured by MTT assay. The VCaP cell line also exhibited decreased viability in response to degarelix treatment. plos.org

Induction of Apoptosis in Select Prostate Cell Models (e.g., WPE1-NA22, WPMY-1, BPH-1, VCaP)

The reduction in cell viability observed with degarelix treatment is, in part, attributable to the induction of apoptosis, or programmed cell death. plos.org This has been demonstrated in several prostate cell models, including WPE1-NA22, WPMY-1, BPH-1, and VCaP cells. plos.org The apoptotic process is mediated through the activation of caspases, which are key enzymes in the cell death cascade. Studies have shown that degarelix treatment leads to a significant increase in the activity of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7). plos.org

Induction of Apoptosis by Degarelix via Caspase Activation

| Cell Line | Caspase Activated | Observation |

|---|---|---|

| WPE1-NA22 | Caspase 3/7 | Significant increase in activity |

| BPH-1 | Caspase 3/7, 8, 9 | Significant increase in activity |

| LNCaP | Caspase 3/7, 8, 9 | Significant increase in activity |

| VCaP | Caspase 3/7 | Significant increase in activity |

Summary of findings on the activation of caspases in various prostate cell lines following treatment with degarelix, indicating the induction of apoptosis. plos.org

Histamine (B1213489) Release Characteristics and Systemic Allergic Potential

An important consideration in the development of GnRH antagonists has been their potential to induce histamine release, which can lead to local injection site reactions and, in rare cases, systemic allergic reactions. Degarelix has been specifically designed to minimize this effect.

Ex vivo studies using human skin samples have demonstrated that degarelix has a significantly lower propensity to induce histamine release compared to other GnRH antagonists. In one such study, degarelix did not cause a significant increase in histamine release at concentrations up to 300 µg/ml. This is in stark contrast to other GnRH antagonists like cetrorelix (B55110) and abarelix, which showed a significant, dose-dependent increase in histamine release.

Comparative Histamine Release by GnRH Antagonists in Human Skin

| Compound | Concentration (µg/ml) | Mean Increase in Histamine Release (%) |

|---|---|---|

| Degarelix | 3 | No significant effect |

| 30 | No significant effect | |

| 300 | No significant effect | |

| Cetrorelix | 3 | ~100% |

| 30 | 228% | |

| 300 | 279% | |

| Abarelix | 3 | ~50% |

| 30 | 143% | |

| 300 | 362% | |

| Ganirelix | 1 | No significant effect |

| 10 | No significant effect | |

| 100 | 81% (not statistically significant) |

Data from an ex vivo study on human skin samples comparing the histamine-releasing potential of different GnRH antagonists. The study highlights the low potential of degarelix for histamine release.

This low potential for histamine release is a key characteristic of degarelix, contributing to its favorable safety profile regarding systemic allergic reactions.

Preclinical Investigations and in Vitro Studies

Cell Line-Based Research

Degarelix (B1662521) acetate (B1210297) hydrate (B1144303) has demonstrated a direct impact on the viability of various human prostate cell lines in a concentration-dependent manner. Research has shown that treatment with degarelix reduces cell viability across a spectrum of prostate cells, including normal prostate myofibroblast (WPMY-1) and epithelial (WPE1-NA22) cells, benign prostatic hyperplasia (BPH-1) cells, and androgen-dependent (LNCaP) and castration-resistant (VCaP) prostate cancer cells. nih.govfigshare.com Notably, the androgen-independent PC-3 cell line did not show sensitivity to degarelix treatment. nih.gov This inhibitory effect on cell growth is observed at therapeutic concentrations. unicatt.it In contrast, treatment with gonadotropin-releasing hormone (GnRH) agonists, such as leuprolide and goserelin (B1671991), did not affect the viability of WPE1-NA22, BPH-1, LNCaP, and VCaP cells, highlighting a distinct mechanism of action for the GnRH antagonist degarelix. nih.gov

Even at very low concentrations (10⁻¹¹M), which were found to be ineffective on cell proliferation, degarelix was capable of reducing cell migration in the androgen-independent DU145 cell line. unicatt.it

Table 1: Effect of Degarelix on Prostate Cell Line Viability

| Cell Line | Cell Type | Effect of Degarelix Treatment |

|---|---|---|

| WPMY-1 | Normal Prostate Myofibroblast | Reduced Viability nih.govfigshare.com |

| WPE1-NA22 | Normal Prostate Epithelial | Reduced Viability nih.gov |

| BPH-1 | Benign Prostatic Hyperplasia | Reduced Viability nih.govfigshare.com |

| LNCaP | Androgen-Dependent Prostate Cancer | Reduced Viability nih.govfigshare.com |

| VCaP | Castration-Resistant Prostate Cancer | Reduced Viability nih.gov |

| PC-3 | Androgen-Independent Prostate Cancer | No Effect on Viability nih.govfigshare.com |

| DU145 | Androgen-Independent Prostate Cancer | Reduced Cell Migration unicatt.it |

The reduction in cell viability observed following degarelix treatment is attributed to the induction of apoptosis, or programmed cell death. nih.gov This is evidenced by the increased activity of key proteins in the apoptotic signaling cascade. Specifically, studies have documented elevated levels of caspases 3/7, 8, and 9 in prostate cells after exposure to degarelix. nih.gov

Caspases are a family of protease enzymes that play essential roles in apoptosis. The activation of initiator caspases, such as caspase-8 (a key component of the extrinsic, or death receptor-mediated, pathway) and caspase-9 (central to the intrinsic, or mitochondrial, pathway), leads to a downstream cascade that activates effector caspases, like caspase-3. nih.govscielo.org Effector caspases are responsible for cleaving cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov

In vitro studies on BPH-1 and LNCaP cell lines treated with degarelix showed time-dependent activation of caspase 3/7 at 24, 48, and 72 hours post-treatment. researchgate.net Furthermore, activation of caspase-8 and caspase-9 was specifically observed at 48 hours in BPH-1 cells and at 72 hours in LNCaP cells, suggesting that degarelix may trigger both the intrinsic and extrinsic apoptotic pathways. researchgate.net

The metabolic stability of degarelix has been evaluated in vitro using human liver-derived systems. In studies with human liver microsomes, degarelix demonstrated notable stability. doi.orgnih.gov No degradation of the compound was detected at concentrations of 1 µM and 10 µM. doi.org Only when the substrate concentration was increased to 40 µM were low amounts of metabolites observed. doi.org These findings indicate that degarelix is a poor substrate for the cytochrome P450 (CYP450) enzyme system, and further investigations showed no significant inhibition or induction of major CYP450 isozymes. nih.gov

Studies using cryopreserved human hepatocytes also demonstrated the metabolic degradation of degarelix over time. doi.org In one experiment, less than 30% of the initial 10 µM concentration of radiolabeled degarelix remained in the buffered hepatocyte solution after a 120-minute incubation period at 37°C. doi.org

Table 2: In Vitro Metabolic Stability of Degarelix

| System | Concentration | Incubation Time | Result |

|---|---|---|---|

| Human Liver Microsomes | 1 µM and 10 µM | Not specified | No degradation detected doi.org |

| Human Liver Microsomes | 40 µM | Not specified | Low levels of six metabolites detected doi.org |

| Cryopreserved Hepatocytes | 10 µM | 120 minutes | <30% of initial compound remained doi.org |

Animal Model Studies

Preclinical studies in various animal models have consistently shown that degarelix effectively suppresses the hypothalamic-pituitary-gonadal (HPG) axis. researchgate.net This is its primary mechanism of action, achieved by directly blocking gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland. nih.govpharmacology2000.com

Early experimental research demonstrated that subcutaneous administration of degarelix leads to a rapid and sustained suppression of the pituitary-gonadal axis in both rats and rhesus monkeys. nih.gov This suppression is indicated by a significant reduction in gonadotropin secretion. nih.gov The efficacy of degarelix in this regard has also been observed in other species, with findings in male lamb fetuses and adult goats being consistent with the results from rodent and primate models. nih.gov In the Dunning R-3327H rat carcinoma model, a model of prostate adenocarcinoma, degarelix produced a fast and sustained suppression of the pituitary-gonadal axis. nih.gov

The suppression of the pituitary-gonadal axis by degarelix manifests as a rapid, dose-dependent, and reversible reduction in luteinizing hormone (LH) and testosterone (B1683101) levels. nih.gov Upon administration in preclinical models, degarelix immediately blocks pituitary GnRH receptors, preventing the release of LH and follicle-stimulating hormone (FSH). nih.govfirmagon.com This action leads to a swift decrease in testosterone production. firmagon.com

Studies in rats and rhesus monkeys have confirmed this dose-dependent effect on LH and testosterone. nih.gov Research in other animal models further supports these findings. For instance, in adult goats, LH pulse frequency was significantly decreased within 6 hours of administration, and testosterone was reduced within just one hour of treatment. nih.gov Importantly, the hormonal effects of degarelix have been shown to be completely reversible after the treatment period ends, as demonstrated in studies with goats. nih.gov

Comparative Excretion Pathways in Various Animal Species (e.g., rat, dog, monkey)

Nonclinical studies have investigated the metabolism and excretion of degarelix in several animal species, including the Sprague-Dawley rat, beagle dog, and cynomolgus monkey. nih.gov Following a subcutaneous administration of tritium-labeled degarelix, the peptide was observed to be rapidly absorbed, with maximum plasma concentrations reached within 1 to 2 hours across these species. nih.govresearchgate.net The primary routes of elimination were identified as renal (via the kidneys) and biliary (via the bile). nih.govresearchgate.net

In both rats and dogs, the excretion of the administered dose was roughly equal between urine and feces, with each route accounting for 40-50% of the elimination, most of which occurred within 48 hours. nih.govresearchgate.net In contrast, the cynomolgus monkey exhibited a different excretion profile, with fecal excretion being the major pathway (approximately 50%) and renal excretion accounting for a smaller portion (approximately 22%). nih.govresearchgate.net

Analysis of plasma and urine in all three species revealed that the majority of the compound present was intact degarelix. nih.gov However, in bile and feces samples from rats and dogs, degarelix was found to undergo common peptidic degradation. nih.govresearchgate.net The main metabolites identified were truncated peptides of the parent decapeptide, specifically the N-terminal tetrapeptide, the pentapeptide, and the heptapeptide. nih.gov These findings suggest that degarelix is broken down in the liver and bile before being fully excreted. nih.gov The systemic exposure to these metabolic products appears to be low. nih.govresearchgate.net

| Species | Primary Excretion Routes | Percentage in Urine | Percentage in Feces | Primary Form in Plasma/Urine | Primary Form in Bile/Feces |

|---|---|---|---|---|---|

| Rat | Renal and Biliary | 40-50% | 40-50% | Intact Degarelix | Metabolites (truncated peptides) |

| Dog | Renal and Biliary | 40-50% | 40-50% | Intact Degarelix | Metabolites (truncated peptides) |

| Monkey (Cynomolgus) | Primarily Biliary | ~22% | ~50% | Intact Degarelix | Not specified |

Research on Hematopoietic Stem Cell Recovery Post-Radiation Exposure

Studies in animal models have demonstrated that degarelix may improve the recovery of hematopoietic stem cells (HSCs) following radiation injury. fredhutch.org Exposure to high doses of radiation can lead to severe toxicities by depleting HSCs, the progenitors of all blood cells. fredhutch.org Research in immunocompetent mice showed that treatment with degarelix one day after a lethal dose of irradiation resulted in significantly better survival rates compared to control mice treated with a vehicle alone (p<0.0001). fredhutch.org The positive effect was more pronounced in males. fredhutch.org

One study reported that approximately 70% of male mice that received a single dose of degarelix 24 hours after radiation exposure survived, compared to about 5% survival in the untreated group. fredhutch.org The treatment was still effective, though to a lesser degree, when administered two days post-irradiation. fredhutch.org The cause of death in the untreated group was confirmed as bone marrow failure. fredhutch.org

The mechanism behind this protective effect appears to involve putting the surviving HSCs into a temporary resting state, or quiescence. fredhutch.org Researchers found that key blood stem cells have receptors for luteinizing hormone (LH), and that LH stimulates these cells to multiply. fredhutch.org By blocking LH, degarelix treatment caused the few HSCs that survived the radiation to temporarily stop proliferating. fredhutch.org This resting state is thought to allow the cells time to repair radiation-induced damage before activating to regenerate the blood and marrow. fredhutch.org This was supported by the detection of a lower proportion of proliferating cells (expressing Ki67) in the bone marrow of degarelix-treated mice, protecting the HSCs from the exhaustion that can result from excessive proliferation after radiation. fredhutch.org

| Treatment Group | Timing of Administration | Approximate Survival Rate |

|---|---|---|

| Degarelix | 24 hours post-radiation | ~70% |

| Control (Vehicle) | 24 hours post-radiation | ~5% |

Investigations into Sexual Incentive Motivation

The effects of degarelix on sexual behavior have been examined in preclinical studies using male rats. nih.gov Research aimed to determine the impact of the gonadotropin-releasing hormone (GnRH) receptor antagonist on sexual incentive motivation (SIM), sexual reward, and consummatory sexual behaviors. nih.govoup.com

In these studies, male rats treated with degarelix exhibited lower levels of SIM, which was measured by the percentage of time spent near a sexually receptive female. nih.govoup.com The treatment also reduced the rewarding aspects of sexual behavior, as indicated by a sex-conditioned place preference test. nih.govoup.com Furthermore, degarelix administration attenuated most aspects of copulatory ability and sexual performance, including the percentage of trials involving mounts, intromissions, and ejaculations, as well as the frequency and latency of these behaviors. nih.govoup.com

While degarelix treatment effectively reduced androgen receptor signaling, it did not appear to impact anxiety-like behavior in the animal models. nih.govoup.com These findings indicate that in male rats, GnRH receptor antagonism with degarelix attenuates not only the physical performance of mating but also the underlying motivation and reward associated with sexual behavior. nih.gov

Studies on GnRH Inhibition During Fetal Development

The role of GnRH signaling during fetal development has been investigated using degarelix in sheep fetuses. nih.govnih.gov These studies aimed to understand how GnRH regulates gonadotropin and testosterone secretion during the critical period for brain sexual differentiation. nih.govnih.gov

In a study where sheep fetuses received degarelix on day 62 of gestation, the treatment was effective at suppressing the pituitary-testicular axis. nih.govnih.gov Compared to control values, both baseline and GnRH-stimulated plasma luteinizing hormone (LH) levels were significantly suppressed in degarelix-treated male and female fetuses. nih.govnih.gov Consequently, testosterone concentrations were also suppressed in the treated male fetuses. nih.govnih.gov

The antagonist treatment also led to a significant suppression of messenger RNA (mRNA) expression for the pituitary gonadotropin subunits and for key gonadal enzymes involved in the synthesis of androgens. nih.govnih.gov The sensitivity of the pituitary was also shown to be inhibited by the treatment. nih.govnih.gov These results demonstrate that GnRH signaling is pivotal for regulating testosterone exposure in male fetuses during the period when the brain is masculinized, suggesting that disturbances to this system during gestation could have lasting consequences on adult sexual behavior and fertility. nih.govnih.gov

Clinical Efficacy and Comparative Effectiveness Research

Clinical Trial Methodologies and Study Designs

The clinical development of degarelix (B1662521) acetate (B1210297) hydrate (B1144303) has been supported by a series of methodologically diverse studies, including randomized controlled trials, open-label designs, and distinct Phase II and Phase III investigations to establish its efficacy.

Randomized Controlled Trials (RCTs) have been fundamental in evaluating the efficacy of degarelix, primarily by comparing it to standard androgen deprivation therapies like gonadotropin-releasing hormone (GnRH) agonists. nih.govnih.gov A pivotal Phase III study, for instance, was a multicenter, parallel-group RCT that enrolled 610 patients with prostate cancer. nih.gov Participants in this trial were randomized to one of three treatment arms: two different dosing regimens of degarelix or a standard monthly dose of leuprolide. nih.govprostatecancernewstoday.com The randomization process is a key feature of these trials, designed to minimize bias by ensuring that patient characteristics are evenly distributed across the different treatment groups. cochrane.org The primary endpoint in such studies is often the demonstration of non-inferiority in maintaining testosterone (B1683101) suppression compared to the active comparator over a defined period, typically 12 months. nih.govoup.com

Many of the clinical trials for degarelix, including the large-scale Phase III confirmatory study, have utilized an open-label design. nih.govferring.com In this type of study, both the investigators and the participants are aware of the treatment being administered. This design is common in oncology trials where blinding may be difficult due to different routes of administration or injection site reaction profiles. For example, degarelix is administered subcutaneously, while the comparator, leuprolide, is given as an intramuscular injection. nih.gov While open-label designs can introduce potential for bias, the use of objective endpoints, such as serum testosterone and prostate-specific antigen (PSA) levels, helps to mitigate this risk. nih.govnih.gov Phase II dose-finding studies for degarelix were also frequently conducted as open-label, randomized trials. nih.govnih.gov

Prior to large-scale confirmatory trials, Phase II dose-finding studies were conducted to identify the optimal dosing regimen for degarelix. nih.govresearchgate.net These were often multicenter, randomized, open-label studies. nih.govnih.gov For example, one North American Phase II study enrolled 127 patients to evaluate a starting dose of 200 mg followed by monthly maintenance doses of either 60 mg or 80 mg. nih.gov Another Phase II trial conducted in Europe and South Africa tested six different dosing regimens, with starting doses of 200 mg or 240 mg and maintenance doses of 80 mg, 120 mg, or 160 mg. nih.govascopubs.org The primary goal of these studies was to assess the ability of different doses to achieve and sustain medical castration (testosterone ≤0.5 ng/mL) over a one-year period, thereby informing the selection of the dose for Phase III trials. nih.govnih.gov

Phase III confirmatory studies are large-scale trials designed to confirm the efficacy of a drug in a broader patient population and to compare it directly with the current standard of care. nih.gov The pivotal Phase III trial for degarelix was a comparative, randomized, open-label, parallel-group study that lasted 12 months. nih.govferring.com This study was designed to demonstrate that degarelix was non-inferior to leuprolide in maintaining testosterone suppression. nih.govoup.com The primary endpoint was the proportion of patients maintaining serum testosterone at or below the castration level of 0.5 ng/mL from day 28 through day 364. nih.govfda.gov Secondary endpoints included the speed of testosterone and PSA reduction, highlighting key performance differences between the GnRH antagonist (degarelix) and the GnRH agonist (leuprolide). nih.govfirmagon.com The successful outcomes of this trial were crucial for regulatory approval. prostatecancernewstoday.comfda.gov

Efficacy in Hormone-Sensitive Prostate Cancer

A primary measure of efficacy for degarelix in hormone-sensitive prostate cancer is its ability to rapidly achieve and consistently maintain medical castration, defined as a serum testosterone level of ≤0.5 ng/mL. nih.gov Clinical trials have consistently shown that degarelix achieves this endpoint effectively. nih.gov

In the pivotal Phase III study, degarelix demonstrated a significantly faster onset of testosterone suppression compared to the GnRH agonist leuprolide. nih.govnih.gov By day 3 of treatment, approximately 96% of patients in the degarelix arms had achieved medical castration, whereas no patients in the leuprolide group had reached this level. nih.govfda.gov This rapid attainment is a key characteristic of GnRH antagonists. nih.gov

Over the long term, degarelix proved non-inferior to leuprolide in maintaining castration. The primary endpoint of the Phase III trial—suppression of testosterone to ≤0.5 ng/mL at all monthly measurements from day 28 to day 364—was achieved by a high percentage of patients in both degarelix groups. nih.govnih.gov An extension study further showed that the efficacy of degarelix was maintained for a median observation time of 840 days. ferring.com Phase II dose-finding studies also confirmed that appropriate maintenance doses could sustain castration levels for one year in a high proportion of patients. nih.gov

Table 1: Attainment and Maintenance of Medical Castration (Testosterone ≤0.5 ng/mL) in a Phase III Confirmatory Trial

| Treatment Group | Patients Achieving Castration by Day 3 | Patients Maintaining Castration from Day 28 to Day 364 (Primary Endpoint) |

|---|---|---|

| Degarelix (240/80 mg) | 96.1% | 97.2% |

| Degarelix (240/160 mg) | 95.5% | 98.3% |

| Leuprolide (7.5 mg) | 0% | 96.4% |

Table 2: Maintenance of Medical Castration in a Phase II Dose-Finding Study

| Treatment Group (Starting/Maintenance Dose) | Patients with Testosterone ≤0.5 ng/mL from Month 1 to 1 Year |

|---|---|

| Degarelix (200/60 mg) | 93% |

| Degarelix (200/80 mg) | 98% |

Prostate Specific Antigen Progression-Free Survival (PSA-PFS) Outcomes

Degarelix acetate hydrate has demonstrated notable efficacy in improving Prostate Specific Antigen Progression-Free Survival (PSA-PFS) in patients with prostate cancer. Clinical studies have indicated that degarelix offers a significant advantage in delaying PSA progression compared to LHRH agonists. nih.govnih.gov

In a pivotal phase III study, patients treated with degarelix exhibited a lower risk of PSA progression or death during the first year of treatment compared to those receiving leuprolide. nih.govurologytimes.comauajournals.org The probability of completing a 364-day study without PSA recurrence was 91.1% for patients on degarelix, in contrast to 85.9% for those on leuprolide. urologytimes.comferring.com The PSA recurrence rate was 7.7% for the degarelix group, which was significantly lower than the 12.9% observed in the leuprolide group. urologytimes.comferring.com This suggests a 34% lower risk of PSA failure or death with degarelix after adjusting for baseline PSA and disease stage. nih.gov

Further analysis has shown that the benefits of degarelix on PSA-PFS are particularly pronounced in patients with higher baseline PSA levels. In patients with a baseline PSA greater than 20 ng/mL, the risk of PSA recurrence was significantly lower for those receiving degarelix compared to leuprolide. urologytimes.comferring.com A pooled analysis of five prospective, randomized trials further substantiated these findings, showing a 29% improvement in PSA-PFS for men treated with degarelix compared to LHRH agonists. ferring.comhospitalpharmacyeurope.com

In a study comparing degarelix to goserelin (B1671991) in Chinese patients with prostate cancer, the cumulative probability of PSA-PFS at day 364 was significantly higher for the degarelix group (82.3%) versus the goserelin group (71.7%). nih.gov

| Treatment Group | PSA Recurrence Rate (1-Year) | Probability of No PSA Recurrence (Day 364) | Reference |

|---|---|---|---|

| Degarelix | 7.7% | 91.1% | urologytimes.comferring.com |

| Leuprolide | 12.9% | 85.9% | urologytimes.comferring.com |

| Treatment Group | Cumulative Probability of PSA-PFS (Day 364) | Reference |

|---|---|---|

| Degarelix | 82.3% | nih.gov |

| Goserelin | 71.7% | nih.gov |

Impact on Disease Control in Comparison to LHRH Agonists

This compound hydrate has shown a favorable impact on disease control when compared to Luteinizing Hormone-Releasing Hormone (LHRH) agonists. nih.govferring.com Post-hoc analyses have suggested that degarelix provides improved disease control, evidenced by superior PSA progression-free survival. nih.gov The differential efficacy of degarelix is particularly notable in patients with advanced disease. nih.gov

For instance, PSA failure rates with degarelix were significantly lower in patients at the highest risk of PSA failure, specifically those with a baseline PSA greater than 20 ng/mL. nih.gov This indicates a more robust control of the disease in a high-risk patient population.

Efficacy in High-Risk Localized and Locally Advanced Prostate Cancer

Role as Neo-adjuvant or Adjuvant Therapy in Conjunction with Radiotherapy

This compound hydrate is utilized as a neoadjuvant or adjuvant therapy in conjunction with radiotherapy for patients with high-risk localized or locally advanced prostate cancer. frontiersin.org The use of androgen deprivation therapy (ADT) in this setting is intended to reduce the risk of post-treatment residual local disease and address micrometastatic disease. frontiersin.org

In a study comparing degarelix to an LHRH agonist as neoadjuvant ADT followed by intensity-modulated radiation therapy (IMRT) for intermediate- to high-risk prostate cancer, degarelix was associated with a reduction in acute genitourinary toxicity. urotoday.com A propensity-score matched analysis of 78 patients who underwent IMRT found that for patients with moderate to severe lower urinary tract symptoms at the start of treatment, those in the degarelix group had significantly lower toxicity scores. nih.gov This suggests that degarelix may be a useful neoadjuvant ADT option prior to irradiation, particularly for patients with significant urinary symptoms. urotoday.comnih.gov

The ARNEO phase 2 trial investigated the use of neoadjuvant degarelix in combination with apalutamide versus degarelix alone in patients with high-risk prostate cancer prior to radical prostatectomy. The findings indicated that the combination therapy led to a significantly better tumor response compared to degarelix monotherapy. targetedonc.com

Comparative Efficacy with Gonadotropin-Releasing Hormone Agonists

Differences in Testosterone Suppression Onset and Surge Prevention

A primary distinction between this compound hydrate, a GnRH antagonist, and LHRH agonists lies in the onset of testosterone suppression and the prevention of a testosterone surge. nih.govkarger.comcancernetwork.com Degarelix directly blocks GnRH receptors in the pituitary gland, leading to a rapid and profound decrease in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone. nih.gov

Clinical data consistently demonstrates that degarelix achieves castrate levels of testosterone (≤ 50 ng/dL) much faster than LHRH agonists. nih.govcancernetwork.com Castration levels are typically reached within three days of administering degarelix. nih.govcancernetwork.comnih.gov In contrast, LHRH agonists require approximately 21 to 28 days to achieve the same level of testosterone suppression. nih.govurologytimes.com

Crucially, degarelix avoids the initial testosterone surge that is characteristic of LHRH agonist therapy. nih.govnih.gov This surge, which can lead to a "flare phenomenon" with potential worsening of clinical symptoms, is not observed with degarelix. cancernetwork.comonclive.com In a phase III trial, 81% of patients in the leuprolide group experienced a testosterone surge, whereas no patients in the degarelix arms had a surge. jnccn.org Even with the co-administration of an antiandrogen like bicalutamide (B1683754), a testosterone surge was still observed in a majority of patients receiving an LHRH agonist. jnccn.org

| Parameter | Degarelix (GnRH Antagonist) | LHRH Agonists (e.g., Leuprolide) | Reference |

|---|---|---|---|

| Time to Castration (Testosterone ≤ 50 ng/dL) | Within 3 days | 21-28 days | nih.govcancernetwork.comurologytimes.com |

| Testosterone Surge | No | Yes | nih.govnih.gov |

Comparative Prostate Specific Antigen Response with Leuprolide and Goserelin

The rapid suppression of testosterone with this compound hydrate translates to a faster decline in Prostate Specific Antigen (PSA) levels compared to LHRH agonists such as leuprolide and goserelin. nih.govkarger.com

In a comparative study with leuprolide, the median decrease in PSA levels by day 14 was 64% for the degarelix group, while the leuprolide group showed an 18% decrease. nih.gov By day 28, the median PSA reduction was 85% with degarelix versus 68% with leuprolide. nih.gov This rapid PSA response with degarelix suggests it may be particularly beneficial for patients who require fast symptom relief or tumor volume reduction. jnccn.org

When compared with goserelin (plus bicalutamide for flare protection), PSA levels were reduced by over 90% at week 12 in both the degarelix and goserelin groups, with mean reductions of 92% and 97%, respectively. karger.com However, another study in Chinese patients found that degarelix resulted in a more rapid and profound PSA suppression from baseline to day 3 compared to goserelin (22.20% vs. 8.65% reduction). nih.gov

| Time Point | Median PSA Reduction with Degarelix | Median PSA Reduction with Leuprolide | Reference |

|---|---|---|---|

| Day 14 | 64% | 18% | nih.gov |

| Day 28 | 85% | 68% | nih.gov |

| Time Point | Mean PSA Reduction with Degarelix | Mean PSA Reduction with Goserelin (+ Bicalutamide) | Reference |

|---|---|---|---|

| Week 12 | 92% | 97% | karger.com |

Long-Term Efficacy in Sustained Testosterone Suppression

This compound hydrate has demonstrated high efficacy in achieving and maintaining testosterone suppression to castrate levels (≤0.5 ng/mL) over long-term treatment periods. In a pivotal 12-month, comparative Phase III study, patients with prostate cancer receiving degarelix achieved a testosterone suppression rate of 97.2% (for the 240/80 mg dose) and 98.3% (for the 240/160 mg dose) from day 28 to day 364. nih.gov This performance was non-inferior to that of leuprolide, which showed a 96.4% suppression rate over the same period. nih.gov

A key feature of degarelix is its rapid onset of action. In the same Phase III trial, 96.1% of patients in the degarelix 240/80 mg group achieved castrate testosterone levels by day 3, compared to none in the leuprolide group. nih.gov The use of leuprolide resulted in an initial 65% increase in testosterone within the first three days, a surge not observed with degarelix. firmagon.com

Further evidence from a Phase III study in China comparing degarelix to goserelin confirmed its long-term efficacy. In this trial, 97.0% of patients in the degarelix group maintained castrate levels of testosterone for one year, compared to 93.4% in the goserelin group. nih.gov These studies underscore the consistent and sustained efficacy of degarelix in long-term testosterone suppression, a primary goal of androgen deprivation therapy. nih.govnih.gov

| Treatment | Trial | Suppression Rate (Testosterone ≤0.5 ng/mL) |

|---|---|---|

| Degarelix (240/80 mg) | Phase III (Pivotal) | 97.2% |

| Leuprolide (7.5 mg) | Phase III (Pivotal) | 96.4% |

| Degarelix | Phase III (China) | 97.0% |

| Goserelin | Phase III (China) | 93.4% |

Analysis of Overall Survival and Cancer-Specific Survival in Comparative Trials

Longer-term survival data from a descriptive analysis of 17 controlled and uncontrolled trials focused on 519 patients with metastatic disease and PSA levels >50 ng/mL. ascopubs.org The findings indicated that 77% of these patients who started treatment with degarelix were alive after a 36-month observation period. ascopubs.org Specifically, survival at 36 months was 83% for patients with a baseline PSA between 50 and 200 ng/mL and 72% for those with a baseline PSA above 200 ng/mL. ascopubs.org

| Outcome | Comparison | Result | P-value | Source |

|---|---|---|---|---|

| Overall Survival (OS) | Degarelix vs. LHRH Agonists | 53% improvement with Degarelix | 0.023 | Pooled Analysis ferring.comhospitalpharmacyeurope.com |

| PSA Progression-Free Survival (PFS) | Degarelix vs. LHRH Agonists | 29% improvement with Degarelix | 0.017 | Pooled Analysis ferring.comhospitalpharmacyeurope.com |

| Overall Survival at 36 Months (Metastatic Disease, PSA >50 ng/mL) | Degarelix | 77% | N/A | Descriptive Analysis ascopubs.org |

Systematic Reviews and Meta-Analyses on Comparative Efficacy

Systematic reviews and meta-analyses have been conducted to evaluate the comparative efficacy of degarelix against GnRH agonists. One such review, which included five clinical trials with a total of 1,719 men, found that the follow-up duration in all trials did not exceed 364 days. nih.govresearchgate.net This analysis highlighted limitations in the comparative evaluation of oncological outcomes, as these were not the primary endpoints in most of the included studies. nih.govresearchgate.net

Another meta-analysis involving 1,204 patients from six randomized controlled trials concluded that degarelix suppressed testosterone and PSA significantly faster than leuprolide. wjgnet.com It also showed that degarelix significantly decreased International Prostate Symptom Scores compared to goserelin. wjgnet.com A network meta-analysis comparing the oral GnRH antagonist relugolix with degarelix found that the efficacy and safety of the two drugs are comparable. urotoday.com

Safety Profile and Adverse Event Analysis

Cardiovascular Safety Profile

Comparative Analysis with Gonadotropin-Releasing Hormone Agonists (e.g., Leuprolide)

Other analyses have suggested a potential cardiovascular advantage for degarelix (B1662521). A pooled analysis of six prospective, randomized trials indicated that men with pre-existing cardiovascular disease treated with degarelix had a lower risk of a cardiovascular event or death compared to those treated with a GnRH agonist cancerabcs.orgurotoday.com.

Comparative Cardiovascular Events: Degarelix vs. Leuprolide (PRONOUNCE Trial)

| Event | Degarelix (n=275) | Leuprolide (n=269) | Hazard Ratio (95% CI) | P-value |

|---|---|---|---|---|

| Major Adverse Cardiovascular Events (MACE) | 5.5% | 4.1% | 1.28 (0.59–2.79) | 0.53 |

| All-Cause Death | 2.9% | 3.3% | N/A | N/A |

| Myocardial Infarction | 1.8% | 1.1% | N/A | N/A |

| Stroke | 1.1% | 1.1% | N/A | N/A |

Assessment of QT Interval Prolongation

Androgen deprivation therapy has been associated with prolongation of the QT interval, a measure of the time it takes for the heart's ventricles to repolarize after a beat. A thorough QT/QTc study in healthy men investigated the intrinsic effect of degarelix on cardiac repolarization at supratherapeutic concentrations. The study found that degarelix itself does not cause any clinically significant substance-related prolongation of the QT interval nih.govnih.gov. The time-matched, one-sided 95% upper confidence boundaries for the change from placebo in the QT interval corrected using the Fridericia method (ΔΔQTcF) did not exceed 10 milliseconds at any timepoint nih.govnih.gov.

In a comparative trial with leuprolide, there were no significant differences between the treatment groups for the mean change in Fridericia's correction of QT during the trial. Markedly abnormal QTcF values (500 milliseconds or greater) were observed in a small number of subjects in both the pooled degarelix group (<1%) and the leuprolide group (1%) nih.gov. This suggests that the observed QT prolongation with ADT is likely a class effect related to hypogonadism rather than a direct effect of the specific drug nih.gov.

Incidence Rates of Ischemic Heart Disease and Cardiac Arrhythmias

In a 12-month comparative trial, the most frequently reported cardiac disorder was ischemic heart disease, which occurred in 4% of subjects in the pooled degarelix group and 10% of those in the leuprolide group nih.gov. The most common events within this category were myocardial ischemia and myocardial infarction, each occurring in less than 1% of patients on degarelix and 2% of those on leuprolide nih.gov.

Supraventricular arrhythmias were the most common type of arrhythmia, affecting 2% of subjects in the pooled degarelix group and 4% in the leuprolide group nih.gov. Other types of arrhythmias occurred in 1% or less of subjects in both treatment groups nih.gov. Serious arrhythmias were reported in 2% of subjects in the pooled degarelix group and 5% of those in the leuprolide group nih.gov.

Incidence of Ischemic Heart Disease and Arrhythmias: Degarelix vs. Leuprolide

| Adverse Event | Degarelix (Pooled Group) | Leuprolide |

|---|---|---|

| Ischemic Heart Disease | 4% | 10% |

| Myocardial Ischemia | <1% | 2% |

| Myocardial Infarction | <1% | 2% |

| Supraventricular Arrhythmias | 2% | 4% |

| Serious Arrhythmias | 2% | 5% |

Identification of Baseline Risk Factors for Cardiovascular Events (e.g., age, systolic blood pressure, pre-existing cardiovascular disease)

Several baseline factors have been identified as predictors of cardiovascular events in patients receiving ADT. A pooled analysis of data from 1,704 men treated with degarelix found that pre-existing cardiovascular disease was the strongest independent predictor of subsequent cardiovascular events nih.govresearchgate.net. In this analysis, the incidence of cardiovascular events was 20% in patients with established cardiovascular disease, compared to 8% in those with at least one cardiovascular risk factor without established disease, and 7% in those with no cardiovascular risk factors ascopubs.org.

Multivariate analyses have shown that older age and higher systolic blood pressure are also significantly associated with an increased risk of cardiovascular events nih.gov. Other factors that have been identified as independent predictors of cardiovascular events include a high body mass index (BMI) and no alcohol consumption nih.govascopubs.org. In one study, type 2 diabetes and smoking were of borderline significance ascopubs.org.

Role of Hypogonadism as a Contributory Factor to Cardiovascular Events

The state of hypogonadism induced by ADT is considered a significant contributor to the increased risk of cardiovascular events nih.gov. Low testosterone (B1683101) levels have been associated with a higher risk of cardiovascular mortality nih.gov. The metabolic changes associated with androgen deprivation, such as alterations in lipid profiles, decreased insulin (B600854) sensitivity, and changes in body composition, are believed to contribute to this increased risk nih.gov. The observation that both GnRH agonists and antagonists, which both induce hypogonadism, are associated with cardiovascular events supports the hypothesis that the effects are primarily due to the reduction in testosterone rather than a direct drug effect nih.govnih.gov.

Findings from Systematic Reviews and Meta-Analyses on Cardiovascular Safety

Systematic reviews and meta-analyses have provided further insights into the cardiovascular safety of degarelix. A meta-analysis of four studies with 3,406 patients found that the likelihood of MACE, all-cause mortality, myocardial infarction, heart failure, cardiovascular mortality, and stroke was comparable between degarelix and leuprolide jacc.org.

Injection Site Reactions

Incidence and Severity Profiles

Injection site reactions (ISRs) are the most frequently reported adverse events associated with degarelix acetate (B1210297) hydrate (B1144303) administration. cloudfront.netfda.gov Clinical trial data indicates that a significant percentage of patients experience local reactions at the site of subcutaneous injection. These reactions predominantly include pain, erythema (redness), swelling, induration (hardening of the tissue), and the formation of nodules. cloudfront.nethres.ca

The incidence of ISRs is highest with the initial starting dose. In pivotal studies, approximately 35% to 44% of patients reported an injection site reaction after the first administration. goodrx.comhpfb-dgpsa.ca However, the frequency of these reactions markedly decreases with subsequent maintenance doses, dropping to as low as 4%. firmagon.comfirmagon.com The majority of reported ISRs are of mild to moderate intensity. cloudfront.netfirmagon.com Severe (Grade 3) injection site reactions are infrequent, occurring in 2% or less of patients. cloudfront.nethres.ca Discontinuation of treatment due to these local reactions is rare, at less than 1%. cloudfront.netfda.gov

| Adverse Reaction | Incidence with Starting Dose | Incidence with Maintenance Dose | Severity Profile |

| Any Injection Site Reaction | ~35-44% | ~4% | Mostly Mild to Moderate |

| Pain | 28% | 3 per 100 injections | Mostly Mild to Moderate |

| Erythema | 17% | <1 per 100 injections | Mostly Mild to Moderate |

| Swelling | 6% | <1 per 100 injections | Mostly Mild to Moderate |

| Induration | 4% | <1 per 100 injections | Mostly Mild to Moderate |

| Nodule | 3% | <1 per 100 injections | Mostly Mild to Moderate |

Data compiled from multiple clinical studies. cloudfront.netfda.govgoodrx.comhpfb-dgpsa.cafirmagon.comfirmagon.comeuropa.eu

Temporal Characteristics and Resolution

Injection site reactions associated with degarelix acetate hydrate are typically transient in nature. cloudfront.neteuropa.eu The onset of symptoms such as pain, redness, and swelling usually occurs shortly after the injection. These reactions are most prominent after the initial dose and generally resolve on their own within a few days. goodrx.com With continued monthly maintenance therapy, the incidence and severity of these local reactions tend to decrease over time. firmagon.com While a small lump or nodule may be palpable at the injection site, this is an expected consequence of the drug's administration and also tends to resolve. goodrx.com

Mechanistic Basis (e.g., depot formation)

The primary mechanistic basis for the observed injection site reactions is the formation of a drug depot at the subcutaneous injection site. firmagon.comdrugbank.com Following administration, this compound hydrate forms a gel-like depot from which the drug is slowly released into the systemic circulation over the 28-day dosing period. hres.cahpfb-dgpsa.canih.gov This depot formation is essential for the sustained therapeutic effect of the drug. nps.org.au The physical presence of this depot can elicit a localized inflammatory response, leading to the characteristic signs and symptoms of injection site reactions, such as pain, swelling, and nodule formation. goodrx.comfirmagon.com The concentration of the degarelix solution can also influence the pharmacokinetic behavior and potentially the local reaction. cloudfront.netnih.gov

Research on Mitigation Strategies for Injection Site Reactions

Given that injection site reactions are a common occurrence, research has focused on strategies to mitigate their incidence and severity. These efforts have primarily centered on optimizing the administration technique. dntb.gov.ua One area of investigation suggests that the specific method of injection may contribute to the risk of developing an ISR. dntb.gov.uaresearchgate.net To address this, a consensus on best practices for degarelix administration has been sought from experienced healthcare professionals. dntb.gov.ua

Key recommendations to minimize ISRs often include:

Proper Site Selection: Varying the injection site within the abdominal region for each administration. ferring.ca Injections should be given in areas that will not be subjected to pressure, such as away from the waistband or ribs. europa.euferring.ca

Post-Injection Care: Simple measures such as keeping the area clean, wearing loose-fitting clothing, and avoiding rubbing or scratching the injection site can enhance patient comfort. goodrx.comfirmagon.com Applying a cool compress or ice pack to the site after the injection may also provide relief. goodrx.com

Hepatic Safety Considerations

Evaluation of Transaminase Elevations and Liver Function Monitoring

Treatment with this compound hydrate has been associated with elevations in hepatic transaminases. firmagon.comdrugbank.com Increases in serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyltransferase (GGT) are among the more commonly observed laboratory abnormalities. drugbank.comfda.gov

These elevations are typically mild, transient, and reversible. cloudfront.netfda.govnih.gov In clinical trials, markedly abnormal transaminase values (greater than 3 times the upper limit of normal, >3xULN) were observed in a small percentage of patients (2-6%) who had normal baseline values. ferring.caeuropa.eu Critically, these laboratory changes have rarely led to the discontinuation of therapy, and instances of clinically apparent acute liver injury with jaundice have not been reported in the primary clinical trials. nih.gov

| Liver Enzyme | Incidence of Elevation (All Grades) | Incidence of Marked Elevation (>3xULN) | Clinical Significance |

| Transaminases (ALT, AST) | ~10% | 2-6% | Generally mild, transient, and reversible |

| Gamma-glutamyltransferase (GGT) | ≥10% | 2-6% | Generally mild, transient, and reversible |

Data compiled from clinical trial information. goodrx.comfirmagon.comferring.cafda.goveuropa.eu

Routine monitoring of liver function tests is generally not recommended for all patients receiving degarelix. nih.gov However, monitoring is advised for patients with known pre-existing liver disease or suspected hepatic disorders. ferring.canih.gov

Risk Assessment in Patients with Mild, Moderate, and Severe Hepatic Impairment

Clinical studies have evaluated the pharmacokinetics of degarelix in patients with mild to moderate hepatic impairment. In these patient populations, drug exposure was found to be 10-18% lower compared to individuals with normal liver function cancercareontario.cafda.gov. Despite this reduction in exposure, testosterone concentrations remained similar to those in healthy volunteers, suggesting the clinical implications are not significant fda.gov. Consequently, no dosage adjustment is required for patients with mild or moderate hepatic impairment cancercareontario.cafda.govnih.govmedscape.comdrugs.com.

However, because hepatic impairment can lead to lower degarelix exposure, it is recommended that testosterone concentrations be monitored monthly for these patients until medical castration is achieved fda.govdrugs.com. After this point, monitoring testosterone every other month may be considered fda.gov.

There is a significant lack of data for patients with severe hepatic impairment, as they have not been studied in clinical trials cancercareontario.cafda.govmedscape.comdrugs.com. Therefore, caution should be exercised when considering the use of degarelix in this patient group cancercareontario.canih.govmedscape.comdrugs.com.

| Degree of Hepatic Impairment | Impact on Degarelix Exposure | Dosage Adjustment Recommendation | Additional Monitoring |

|---|---|---|---|

| Mild (Child-Pugh A) | ~10% decrease cancercareontario.cafda.gov | Not required cancercareontario.cafda.govmedscape.com | Monthly testosterone monitoring until medical castration is achieved fda.govdrugs.com. |

| Moderate (Child-Pugh B) | ~18% decrease cancercareontario.cafda.gov | Not required cancercareontario.cafda.govmedscape.com | |

| Severe (Child-Pugh C) | Not studied cancercareontario.camedscape.comdrugs.com | Use with caution cancercareontario.camedscape.comdrugs.com | N/A (Data not available) |

Absence of Reports on Clinically Apparent Acute Liver Injury

While therapy with degarelix has been associated with serum enzyme elevations, these are typically mild and self-limiting, often resolving without the need for dose adjustment nih.gov. Mild, transient increases in liver function tests (LFTs) have been observed without a corresponding rise in bilirubin (B190676) or clinical symptoms cancercareontario.ca. In clinical trials, elevations in alanine aminotransferase (ALT) were noted in some patients nih.gov. However, degarelix has not been linked to instances of clinically apparent acute liver injury with or without jaundice nih.govnih.gov. Routine monitoring of liver tests is generally not recommended, except for patients with pre-existing liver disease nih.gov.

Renal Safety Considerations

Drug Clearance in Patients with Renal Impairment

The kidneys are involved in the clearance of degarelix, with approximately 20-30% of a given dose excreted unchanged in the urine drugs.comdrugbank.com. Pharmacokinetic analyses indicate that drug clearance of degarelix is decreased by about 23% in patients with moderate renal impairment (creatinine clearance [CrCl] < 50 mL/min) cancercareontario.ca. Despite this reduction in clearance, no dosage adjustment is considered necessary for patients with mild or moderate renal impairment cancercareontario.cadrugs.comdrugs.com.

Data Limitations and Cautions for Severe Renal Impairment

There is limited or insufficient data on the use of degarelix in patients with severe renal impairment (CrCl < 50 mL/min) cancercareontario.cafda.govdrugs.com. The drug has not been formally studied in this patient population drugs.com. Due to this lack of data, it is advised that degarelix be used with caution in patients with moderate to severe renal impairment drugs.comdrugs.comdrugs.com.

| Degree of Renal Impairment | Impact on Drug Clearance | Dosage Adjustment Recommendation | Clinical Guidance |

|---|---|---|---|

| Mild (CrCl 50-80 mL/min) | No clinically important effect drugs.com | Not required cancercareontario.cadrugs.com | N/A |

| Moderate (CrCl 30 to <50 mL/min) | Decreased by ~23% cancercareontario.ca | Not required cancercareontario.cadrugs.com | Use with caution due to limited or unavailable data cancercareontario.cadrugs.comdrugs.comdrugs.com. |

| Severe (CrCl <50 mL/min or <30 mL/min) | Not studied fda.govdrugs.com | Use with caution drugs.com |

Other Reported Adverse Events and Physiological Consequences of Androgen Deprivation

Characterization of Hot Flushes, Weight Gain, Fatigue, and Dizziness

As a consequence of androgen deprivation, patients treated with degarelix may experience several physiological effects. The most common adverse reactions reported in 10% or more of patients include hot flushes, weight gain, and fatigue firmagon.comrxlist.com.

Hot Flushes : This is a very common side effect of degarelix therapy rxlist.commacmillan.org.ukmedicalnewstoday.com. A hot flush is characterized by a sudden feeling of warmth, often in the neck and face, which can cause the skin to appear red or deepen in color macmillan.org.uk. These episodes can last up to five minutes and may be accompanied by sweating, anxiety, or irritability macmillan.org.uk. Hot flushes often improve as the body adjusts to the treatment macmillan.org.ukgoodrx.com.

Weight Gain : An increase in weight is a frequently reported adverse event rxlist.comgoodrx.comcancerresearchuk.org. This effect is linked to the metabolic changes that occur as a result of hormone treatment cancercentrum.se.

Fatigue : Feeling tired is a common side effect firmagon.comrxlist.commacmillan.org.ukcancercentrum.se. This can manifest as a persistent feeling of low energy, a sense that one is never fully rested, and may be associated with difficulties in memory and concentration cancercentrum.se. Fatigue may continue for a significant time even after treatment has concluded cancercentrum.se.

Dizziness : Dizziness is also a reported adverse event macmillan.org.ukcancerresearchuk.orgmayoclinic.org. It is listed as a common nervous system side effect, occurring in 1% to 10% of patients drugs.com. Patients experiencing dizziness are typically advised not to drive or operate machinery macmillan.org.uk.

| Adverse Event | Frequency | Characterization |

|---|---|---|

| Hot Flushes | Very Common (≥10%) firmagon.commacmillan.org.uk | Sudden warmth in face/neck, skin redness, sweating, anxiety; lasts up to 5 minutes macmillan.org.uk. |

| Weight Gain | Common (≥10%) firmagon.comrxlist.com | Associated with metabolic changes from androgen deprivation cancercentrum.se. |

| Fatigue | Common (≥10%) firmagon.comrxlist.com | Persistent low energy, feeling unrested, potential cognitive difficulties; may persist post-treatment macmillan.org.ukcancercentrum.se. |

| Dizziness | Common (1-10%) drugs.com | A nervous system side effect; caution advised for driving or operating machinery macmillan.org.ukdrugs.com. |

Musculoskeletal Pain Syndromes (e.g., back pain, arthralgia)

Musculoskeletal pain, including back pain and arthralgia (joint pain), has been reported as an adverse event in clinical studies of degarelix. In a pivotal Phase III trial, the incidence of back pain and arthralgia was noted in patients receiving degarelix. Specifically, some studies reported back pain in approximately 6% of patients and arthralgia in about 5% of patients treated with degarelix. firmagon.com

Interestingly, comparative studies have shown differing rates of these syndromes when compared to other androgen deprivation therapies. For instance, one major study found that arthralgia was reported in 4% of patients in the pooled degarelix group, which was significantly lower than the 9% reported in the leuprolide group. nih.govnih.gov Conversely, other analyses have indicated that treatment with leuprolide might have a more favorable impact on bodily pain compared to degarelix. nih.gov Patients experiencing muscle or joint pain are generally advised to consult their doctor or nurse for advice and potential pain management strategies. macmillan.org.uk

| Adverse Event | Degarelix Group (%) | Leuprolide Group (%) |

|---|---|---|

| Back Pain | 6 | 8 |

| Arthralgia | 4-5 | 9 |

Gastrointestinal Manifestations (e.g., constipation)

Gastrointestinal side effects, such as constipation, have been observed in patients undergoing treatment with degarelix. macmillan.org.uk Clinical trial data indicates that constipation occurs in approximately 5% of patients receiving the drug. firmagon.comnih.gov These manifestations are generally considered mild. macmillan.org.uk While androgen deprivation therapy can be associated with gastrointestinal complications, studies focusing on novel androgen receptor axis-targeted therapies have not found a significant difference in the risk of any-grade constipation when compared to control groups. nih.gov

Flu-like Symptoms and Chills